Sodium thiosulfate (STS) is a versatile chemical compound with a variety of clinical applications. It has gained attention in the medical field due to its antioxidant properties and its ability to chelate calcium, which has made it a potential therapeutic agent in conditions such as calciphylaxis, a severe complication often associated with chronic kidney disease (CKD)127. Additionally, STS has been used in the treatment of acute cyanide poisoning, cisplatin toxicities in cancer therapy, and as a preservative in food and medicine136. This comprehensive analysis will delve into the mechanism of action of STS and its applications across various fields, supported by relevant studies and case examples.
In the context of CKD and related conditions, STS has been shown to prevent vascular calcifications, a significant contributor to morbidity and mortality in patients undergoing renal replacement therapy2. It achieves this by enhancing urinary calcium loss, which is facilitated by its acidifying and chelating effects. However, its impact on bone integrity necessitates a careful risk-benefit analysis for its use in human patients2.
STS has been used as an otoprotective agent in children receiving cisplatin-based chemotherapy. It has been shown to prevent cisplatin-induced hearing loss when administered after chemotherapy without compromising the antitumor efficacy of cisplatin6. This protective effect is likely due to its antioxidant properties, which mitigate the ototoxic side effects of cisplatin.
In experimental models of hypertension-induced renal disease, STS has demonstrated the ability to alleviate hypertension, improve renal function, and enhance the efficiency of oxygen utilization for sodium reabsorption5. These effects suggest that STS has therapeutic potential in hypertensive renal disease and might be valuable when added to standard antihypertensive therapies.
The treatment of calciphylaxis, particularly in patients with CKD, has included the use of STS due to its calcium chelating properties. STS has been reported to improve the clinical symptoms of calciphylaxis, such as skin ulcerations and pain17. While evidence is primarily from case reports, the potential benefits of STS in this context are promising.
STS has also been investigated for its cardioprotective effects in ischemia reperfusion injury. It has been found to reduce apoptosis and oxidative stress in the myocardium, which are key contributors to tissue damage following ischemic events10. The reduction in infarct size and improvement in heart function highlight the potential of STS as a post-conditioning agent to treat myocardial ischemia reperfusion injury.
Sodium thiosalicylate is derived from thiosalicylic acid, a compound that features both a salicylic acid moiety and a thiol group. The chemical formula for sodium thiosalicylate is with a molecular weight of approximately 176.168 g/mol. It is classified as an organic compound and falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit prostaglandin synthesis, which is critical in mediating inflammation and pain responses .
The synthesis of sodium thiosalicylate can be achieved through various methods, primarily involving the reaction of thiosalicylic acid with sodium hydroxide or sodium carbonate. One notable method includes:
This method allows for the production of sodium thiosalicylate in high purity and yield, with typical yields reported around 85% .
The molecular structure of sodium thiosalicylate consists of a benzene ring substituted with both a carboxylic acid group and a thiol group, which contributes to its unique properties. The structural formula can be represented as follows:
Key characteristics include:
Sodium thiosalicylate participates in several chemical reactions, including:
The primary mechanism of action for sodium thiosalicylate involves the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins. This action reduces inflammation and alleviates pain associated with conditions such as gout and osteoarthritis. Additionally, it may exert antioxidant effects by scavenging free radicals, further contributing to its therapeutic benefits .
Sodium thiosalicylate exhibits several notable physical and chemical properties:
Sodium thiosalicylate has diverse applications across several fields:
Sodium thiosalicylate (C₇H₅NaO₂S, CAS 134-23-6) is formally designated as sodium 2-sulfanylbenzoate or sodium 2-mercaptobenzoate [3] [7] [8]. Its molecular structure integrates a benzoic acid scaffold with a thiol (–SH) group ortho-positioned relative to the carboxylate (–COO⁻) functionality. Upon deprotonation of the thiol group, the sodium salt forms, creating a zwitterionic architecture with distinct hard (carboxylate) and soft (thiolate) donor sites [2]. The crystalline solid adopts a planar configuration that facilitates bidentate or bridging coordination modes in metal complexes, as evidenced in its mercury adduct (C₁₄H₁₀HgNaO₄S₂) [6]. Spectroscopic characterization, including nuclear magnetic resonance and mass spectrometry, confirms the presence of aromatic protons (δ 7.2–7.8 ppm) and carboxylate/thiolate functional groups [2] [8].
Table 1: Fundamental Structural Identifiers of Sodium Thiosalicylate
Property | Value/Descriptor |
---|---|
Systematic Name | Sodium 2-sulfanylbenzoate |
CAS Registry Number | 134-23-6 |
Molecular Formula | C₇H₅NaO₂S |
Exact Mass | 175.991 g/mol |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
This compound manifests as a white to pale yellow-green crystalline solid, sensitive to aerial oxidation and moisture [7] [8]. Key thermodynamic parameters include a melting point of 168–169°C and a density of 1.345 g/cm³ [8]. The material exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in nonpolar organic media [8]. Its solid-state stability requires storage under inert atmospheres at temperatures below 15°C to prevent oxidative degradation into disulfide species [7]. Decomposition pathways under thermal stress (>200°C) generate sulfur oxides, carbon monoxide, and carbon dioxide [8]. Spectral data indicate characteristic infrared absorptions at 1570 cm⁻¹ (asymmetric C=O stretch) and 1360 cm⁻¹ (symmetric C=O stretch), confirming the carboxylate’s resonance-stabilized structure [2] [8].
Table 2: Experimental Physicochemical Properties
Property | Value/Condition |
---|---|
Melting Point | 168–169°C |
Density | 1.345 g/cm³ (20°C) |
Flash Point | 134.4°C |
Vapor Pressure | 0.000563 mmHg (25°C) |
Solubility (Water) | Partially soluble |
Storage Conditions | Inert gas, <15°C, dark environment |
Industrial synthesis employs a two-step diazotization-sulfuration sequence starting from anthranilic acid (2-aminobenzoic acid) [5]:
Table 3: Synthesis Process Parameters and Optimization Targets
Stage | Key Variables | Optimization Strategy |
---|---|---|
Diazotization | Temperature, NaNO₂ stoichiometry | T ≤ 5°C; 1.05 eq. NaNO₂ |
Sulfuration | Sulfur source, reaction time | Na₂S (2.5 eq.), 4h at 90°C |
Reduction | Reducing agent, solvent | Zn dust (3 eq.), glacial acetic acid |
Salt Formation | Base concentration, pH control | NaOH (1.0 eq.), pH 8.5–9.0 |
Sodium thiosalicylate’s coordination behavior diverges significantly from its heavy chalcogen analogues, particularly selenosalicylate (sodium 2-selenylbenzoate), due to electronic and steric factors:
In materials science, the sulfur analogue demonstrates superior stability in aqueous matrices, whereas selenosalicylate’s hydrolytic instability limits its biomedical utility despite interesting redox properties [2]. The divergent fragmentation patterns observed in electrospray ionization mass spectrometry further highlight how metal complex stability varies with chalcogen substitution [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7